DL-Selenomethionine-methyl-13C1

Descripción general

Descripción

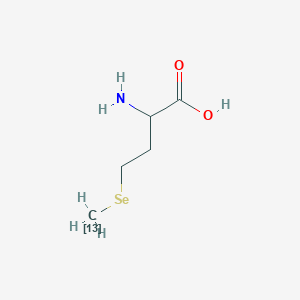

DL-Selenomethionine-methyl-13C1 is a stable isotope-labeled compound with the molecular formula C5H11NO2Se and a molecular weight of 197.10 . It is a derivative of selenomethionine, where the methyl group is labeled with carbon-13. This compound is primarily used in research applications, particularly in the fields of proteomics and biochemistry .

Métodos De Preparación

The preparation of DL-Selenomethionine-methyl-13C1 involves several synthetic routes. One common method includes the reaction of L-methionine with dimethyl carbonate to form L-α-amino-γ-butyrolactone, which is then reacted with hydrobromic acid to obtain L-α-amino-γ-butyrolactone hydrobromate . Selenium is introduced through the reaction of selenium powder with hydrazine hydrate to form sodium selenide, which is then methylated using dimethyl carbonate to produce dimethyl diselenide . The final step involves the reaction of L-α-amino-γ-butyrolactone hydrobromate with sodium methyl-hydroselenide to yield DL-Selenomethionine .

Análisis De Reacciones Químicas

DL-Selenomethionine-methyl-13C1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of selenoxide derivatives .

Aplicaciones Científicas De Investigación

Metabolomics and Stable Isotope Tracing

Stable Isotope Resolved Metabolomics (SIRM) utilizes isotopically labeled compounds to trace metabolic pathways in biological systems. DL-Selenomethionine-methyl-13C1 serves as a valuable tracer in this context.

- Applications :

- Understanding metabolic network dynamics.

- Identifying novel drug targets.

- Facilitating absorption, distribution, metabolism, and excretion (ADME) studies.

Case Study : A study demonstrated the use of stable isotope tracers, including 13C-labeled compounds, to explore the metabolic reprogramming associated with cancer treatments. The incorporation of this compound allowed researchers to visualize metabolic processes in vivo using advanced imaging technologies like NMR and mass spectrometry .

Cancer Research

This compound has been investigated for its potential roles in cancer prevention and treatment.

- Mechanism :

- It can influence selenoprotein synthesis, which is crucial for antioxidant defense mechanisms.

- The compound may alter methylation patterns in tumors, providing insights into cancer metabolism.

Case Study : Research involving multiple-dose studies of selenomethionine and its effects on plasma selenium levels showed no significant toxicity while indicating potential chemopreventive effects against certain cancers. The study highlighted the pharmacokinetics of selenomethionine derivatives, including this compound, emphasizing its role in modulating selenoprotein levels without adverse effects .

Nutritional Studies

The compound is also utilized in nutritional research to assess selenium's role in human health.

- Applications :

- Evaluating selenium bioavailability.

- Studying the impact of dietary selenium on health outcomes.

Case Study : A randomized trial compared the effects of different selenium compounds on plasma levels and selenoprotein synthesis. Results indicated that this compound significantly elevated plasma selenium concentrations without adverse effects on major selenoproteins .

Table 1: Pharmacokinetics of this compound

| Parameter | Dose (mcg) | Plasma Se Cmax (mcg/L) | Plasma Se Tmax (hr) | AUC (mcg/L·hr) |

|---|---|---|---|---|

| Day 1 | 400 | 131 ± 10 | 3.50 ± 3 | 1410 ± 132 |

| Day 84 | 800 | 319 ± 39 | 2.70 ± 3 | 3420 ± 515 |

Data obtained from clinical trials examining the pharmacokinetics of selenium compounds .

Table 2: Metabolic Pathways Probed by Stable Isotope Tracers

| Tracer Compound | Metabolic Pathway |

|---|---|

| [U-13C]-Glucose | Glycolysis, TCA Cycle |

| Methionine (ε-13C) | One-carbon metabolism via SAM |

| This compound | Selenoprotein synthesis, methylation patterns |

This table summarizes various metabolic pathways explored using stable isotope tracers .

Mecanismo De Acción

The mechanism of action of DL-Selenomethionine-methyl-13C1 involves its incorporation into proteins in place of methionine. This substitution allows the compound to participate in redox reactions, providing protection against reactive oxygen species (ROS) and other oxidants . The molecular targets include various enzymes and proteins involved in antioxidant defense mechanisms . The pathways involved include the glutathione and thioredoxin systems, which are crucial for maintaining cellular redox balance .

Comparación Con Compuestos Similares

DL-Selenomethionine-methyl-13C1 is unique due to its stable isotope labeling, which makes it particularly useful for research applications. Similar compounds include seleno-L-methionine, seleno-DL-methionine, and seleno-L-cystine . These compounds share similar chemical properties but differ in their specific applications and biological activities. For example, seleno-L-methionine is commonly used in nutritional supplements, while seleno-L-cystine is used in biochemical research .

Actividad Biológica

DL-Selenomethionine-methyl-13C1 is a stable isotope-labeled compound, specifically a seleno analog of methionine where sulfur is replaced by selenium. This compound has garnered attention in scientific research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and implications in health and disease.

- Molecular Formula : CHNOSe

- Molecular Weight : 197.10 g/mol

- CAS Number : 286460-69-3

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

This compound functions primarily through its incorporation into proteins in place of methionine. This substitution allows it to participate in redox reactions, thus providing protection against reactive oxygen species (ROS) and other oxidants. The compound's ability to modulate oxidative stress is particularly significant in various biological contexts .

Antioxidant Properties

Research indicates that DL-Selenomethionine can alleviate oxidative stress induced by toxins. For instance, studies have shown that treatment with DL-Selenomethionine significantly upregulates the expression of key antioxidant enzymes such as NQO1, HO-1, TrxR1, CAT, and SOD-1 in the presence of oxidative stressors like zearalenone (ZEN) .

| Enzyme | Expression Level | Significance |

|---|---|---|

| NQO1 | Increased | p < 0.05 |

| HO-1 | Increased | p < 0.05 |

| TrxR1 | Increased | p < 0.05 |

| CAT | Increased | p < 0.05 |

| SOD-1 | Increased | p < 0.05 |

This upregulation suggests that DL-Selenomethionine plays a protective role in cellular environments exposed to oxidative damage.

Selenium Bioavailability and Metabolism

The bioavailability of selenium from different sources varies significantly. Studies have shown that selenomethionine is better absorbed than other forms such as selenite, which correlates with increased plasma selenium concentrations following supplementation . This characteristic enhances its potential as a dietary supplement for improving selenium status in humans.

Effects on Gut Microbiome

Recent studies utilizing stable isotope-resolved metabolomics have demonstrated that compounds like DL-Selenomethionine can influence gut microbiome dynamics and metabolite profiles. These interactions may have implications for metabolic health and disease prevention .

Case Study 1: Antioxidant Efficacy in Animal Models

In a controlled study involving mice subjected to oxidative stress, administration of DL-Selenomethionine was associated with significant reductions in markers of oxidative damage and improvements in overall health metrics compared to control groups receiving no treatment .

Case Study 2: Human Supplementation Trials

A clinical trial assessing the effects of selenomethionine supplementation on plasma biomarkers revealed that participants exhibited increased plasma selenium levels and enhanced antioxidant enzyme activities over the course of the trial . These findings underscore the potential benefits of DL-Selenomethionine in dietary interventions aimed at improving selenium status.

Propiedades

IUPAC Name |

2-amino-4-(113C)methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584436 | |

| Record name | 2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286460-69-3 | |

| Record name | 2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Selenomethionine-methyl-13C1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.